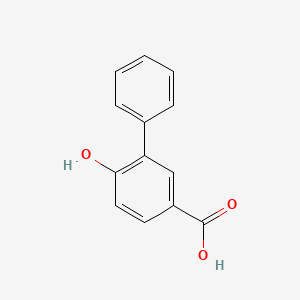
4-Hydroxy-3-phenylbenzoic acid
Cat. No. B3195672
Key on ui cas rn:
92379-11-8
M. Wt: 214.22 g/mol
InChI Key: LPADJMFUBXMZNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05268443
Procedure details


A solution of 3-phenyl-4-ethoxybenzoic acid (26.6 g, 0.110 mole) and 550 ml of acetic acid was added to a one-liter, three-necked, round-bottom flask equipped with a 250 ml pressure equalizing dropping funnel, thermometer, cold water condenser, nitrogen inlet adapter and a polytetrafluoroethylene-coated magnetic stir bar. The flask was purged with nitrogen and the solution was brought to reflux. Approximately 125 ml of a 48 weight percent solution of HBr was added dropwise over fifteen minutes to the refluxing solution. The solution was refluxed for 30 hours. Without cooling, the solvent was rotary evaporated off leaving a slurry of a pinkish solid. The slurry was poured into one liter of deionized water and the mixture was stirred for one hour and filtered. The filter cake was dried in an 80° C. vacuum oven for three hours yielding 3-phenyl-4-hydroxybenzoic acid.
Name
3-phenyl-4-ethoxybenzoic acid
Quantity
26.6 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[C:1]1([C:7]2[CH:8]=[C:9]([CH:13]=[CH:14][C:15]=2[O:16]CC)[C:10]([OH:12])=[O:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(O)(=O)C>O>[C:1]1([C:7]2[CH:8]=[C:9]([CH:13]=[CH:14][C:15]=2[OH:16])[C:10]([OH:12])=[O:11])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1
|
Inputs


Step One
|
Name
|
3-phenyl-4-ethoxybenzoic acid
|
|
Quantity
|
26.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C=1C=C(C(=O)O)C=CC1OCC
|
|
Name
|
|
|
Quantity
|
550 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
three-necked, round-bottom flask equipped with a 250 ml pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The flask was purged with nitrogen
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Approximately 125 ml of a 48 weight percent solution of HBr was added dropwise over fifteen minutes to the refluxing solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was refluxed for 30 hours
|
|
Duration
|
30 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Without cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was rotary evaporated off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
leaving a slurry of a pinkish solid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filter cake was dried in an 80° C. vacuum oven for three hours
|
|
Duration
|
3 h
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C=1C=C(C(=O)O)C=CC1O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
